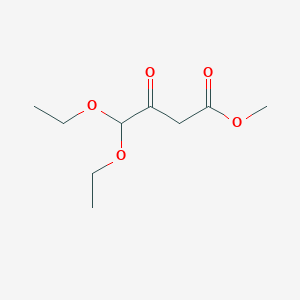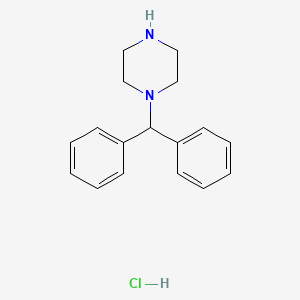![molecular formula C8H8F3O3P B8675786 {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid CAS No. 146780-16-7](/img/structure/B8675786.png)
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid typically involves the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile, yielding the desired phosphonic acid with a high yield of 75-85% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
Aplicaciones Científicas De Investigación
{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2-Trifluoromethylbenzoic acid
- 2-Trifluoromethylbenzylamine
- 2-Trifluoromethylbenzyl alcohol
Comparison: {[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid is unique due to the presence of both a trifluoromethyl group and a phosphonic acid group. This combination imparts distinct chemical properties, such as increased acidity and the ability to form strong hydrogen bonds, which are not observed in similar compounds like 2-Trifluoromethylbenzoic acid or 2-Trifluoromethylbenzylamine .
Propiedades
Número CAS |
146780-16-7 |
|---|---|
Fórmula molecular |
C8H8F3O3P |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Clave InChI |
LJNXXFOSZJOZKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CP(=O)(O)O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)






![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)


